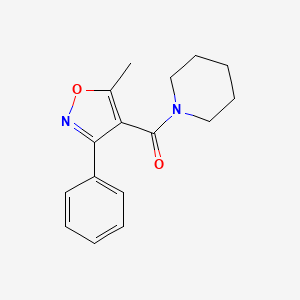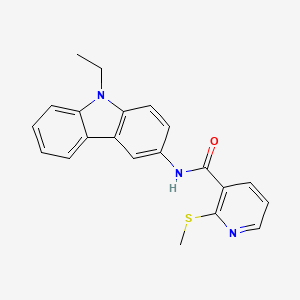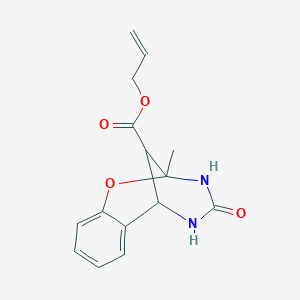
(5-Methyl-3-phenyl-4-isoxazolyl)(piperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Methyl-3-phenyl-4-isoxazolyl)(piperidino)methanone” is a chemical compound with the molecular formula C16H18N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “(5-Methyl-3-phenyl-4-isoxazolyl)(piperidino)methanone” can be represented by the SMILES stringCc1onc(-c2ccccc2)c1CN . This indicates that the compound contains a methyl group (CH3), an isoxazole ring, a phenyl group (C6H5), and a piperidino group (C5H10N). Physical And Chemical Properties Analysis
The molecular weight of “(5-Methyl-3-phenyl-4-isoxazolyl)(piperidino)methanone” is 270.33 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
- Isoxazole derivatives have shown promise as analgesics. Researchers have explored their potential in pain management .
- Isoxazoles exhibit anti-inflammatory properties. Scientists have investigated their role in modulating inflammation-related pathways .
- Some isoxazole derivatives demonstrate anticancer activity. Studies have explored their effects on cancer cell growth and apoptosis .
- Isoxazoles possess antimicrobial properties. Researchers have examined their efficacy against bacteria, fungi, and other pathogens .
- Isoxazole compounds have been investigated for their antiviral potential. Their effects on viral replication and entry mechanisms have been studied .
- Isoxazoles may act as anticonvulsants. Their impact on neuronal excitability and seizure control has been explored .
Analgesic Properties
Anti-Inflammatory Activity
Anticancer Potential
Antimicrobial Effects
Antiviral Activity
Anticonvulsant Properties
These applications highlight the versatility of isoxazole derivatives and their potential for drug development. Researchers continue to explore novel synthetic strategies and design new compounds based on the latest scientific knowledge . If you’d like more information on any specific application, feel free to ask!
Safety and Hazards
The safety data sheet for a similar compound, “(5-Methyl-3-phenyl-4-isoxazolyl)methylamine”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
properties
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-14(16(19)18-10-6-3-7-11-18)15(17-20-12)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPOGZRQMQYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-3-phenyl-4-isoxazolyl)(piperidino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one](/img/structure/B2557740.png)


![N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide](/img/structure/B2557744.png)
![3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2557745.png)



![2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid](/img/structure/B2557756.png)


![6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2557760.png)
![5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2557762.png)
![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2557763.png)